Cas no 1365820-51-4 (1(2H)-Isoquinolinone, 3,6-dimethyl-)

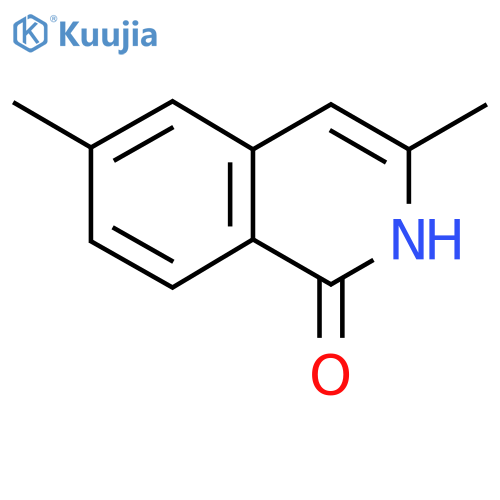

1365820-51-4 structure

商品名:1(2H)-Isoquinolinone, 3,6-dimethyl-

CAS番号:1365820-51-4

MF:C11H11NO

メガワット:173.211142778397

CID:5251757

1(2H)-Isoquinolinone, 3,6-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 3,6-dimethyl-1,2-dihydroisoquinolin-1-one

- 3,6-dimethyl-2H-isoquinolin-1-one

- 1(2H)-Isoquinolinone, 3,6-dimethyl-

-

- インチ: 1S/C11H11NO/c1-7-3-4-10-9(5-7)6-8(2)12-11(10)13/h3-6H,1-2H3,(H,12,13)

- InChIKey: PKJASHKOXKSMHK-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=CC(C)=CC=2C=C(C)N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 257

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 29.1

1(2H)-Isoquinolinone, 3,6-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397620-0.5g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 0.5g |

$823.0 | 2023-03-02 | ||

| Enamine | EN300-397620-0.1g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 0.1g |

$755.0 | 2023-03-02 | ||

| Enamine | EN300-397620-5.0g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 5.0g |

$2485.0 | 2023-03-02 | ||

| Enamine | EN300-397620-1.0g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-397620-10.0g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 10.0g |

$3683.0 | 2023-03-02 | ||

| Enamine | EN300-397620-0.05g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 0.05g |

$719.0 | 2023-03-02 | ||

| Enamine | EN300-397620-2.5g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 2.5g |

$1680.0 | 2023-03-02 | ||

| Enamine | EN300-397620-0.25g |

3,6-dimethyl-1,2-dihydroisoquinolin-1-one |

1365820-51-4 | 0.25g |

$789.0 | 2023-03-02 |

1(2H)-Isoquinolinone, 3,6-dimethyl- 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

1365820-51-4 (1(2H)-Isoquinolinone, 3,6-dimethyl-) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量